n-(4-Nitrophenyl)-n-nitrosoacetamide
Description
N-(4-Nitrophenyl)-N-nitrosoacetamide is a nitroso derivative of acetamide, characterized by a 4-nitrophenyl group attached to the acetamide backbone. Its molecular formula is C₈H₇N₃O₄, with a molecular weight of 209.16 g/mol (derived from and ). The compound features a nitroso (-N=O) functional group, which distinguishes it from simpler acetamide derivatives. Structurally, the 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
10557-68-3 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H7N3O4/c1-6(12)10(9-13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3 |
InChI Key |
DQWCQNBLVSEOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N-(4-Nitrophenyl)-N-nitrosoacetamide primarily involves the nitrosation of N-(4-nitrophenyl)acetamide or related secondary amines. The nitrosation introduces the nitroso group (-N=O) onto the nitrogen atom of the acetamide, generally under controlled acidic or neutral conditions.
Nitrosation Reagents and Conditions
Several nitrosating agents and reaction conditions have been reported for the preparation of N-nitroso compounds, including:
tert-Butyl Nitrite (TBN): A versatile nitrosating agent used under solvent-free, metal-free, and acid-free conditions at room temperature. TBN provides high yields and mild reaction conditions, preserving sensitive functional groups.
Nitrosyl Chloride (NOCl): Used for direct nitrosation of diketones and related compounds in ether or acetic acid, yielding nitroso derivatives.
Isoamyl Nitrite and Pentyl Nitrite: Employed in acidic media (e.g., glacial acetic acid) for nitrosation of aromatic amines and related substrates.
Sodium Nitrite (NaNO2) in Acidic Aqueous Media: Classic method involving in situ generation of nitrosating species under acidic pH, commonly used for aromatic amines.
Specific Synthetic Routes for this compound
Based on the literature, the following synthetic route is typical:
Starting Material: N-(4-nitrophenyl)acetamide or 4-nitroaniline derivatives are used as precursors.
Nitrosation Step: The amide nitrogen is nitrosated using tert-butyl nitrite or sodium nitrite under acidic conditions. For example, sodium nitrite in the presence of hydrochloric acid at low temperatures (0–5°C) ensures controlled nitrosation and minimizes side reactions.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Purification: The crude product is purified by aqueous washing, extraction with organic solvents (e.g., dichloromethane), drying over sodium sulfate, and column chromatography to obtain pure this compound.
Optimization Parameters
Temperature: Low temperatures (0–5°C) favor selective nitrosation and reduce by-product formation.
pH Control: Maintaining acidic pH (around 2–3) during nitrosation is crucial for effective nitroso group formation and stability.
Reagent Stoichiometry: Using slight excess of nitrosating agent (1.3–1.5 equivalents) improves yield without promoting over-nitrosation or decomposition.
Solvent Choice: Aprotic solvents like dichloromethane or chloroform provide good yields; solvent-free conditions are possible with tert-butyl nitrite.
Data Table: Summary of Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-N-nitrosoacetamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroso group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-N-nitrosoacetamide.
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of nitroso derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)-N-nitrosoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-N-nitrosoacetamide involves its interaction with molecular targets through its nitroso and nitrophenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitrosoacetamide Derivatives
N-Nitrosoacetamide
- Structure : Lacks the 4-nitrophenyl group; simpler nitroso-acetamide.
- 0/19 controls) despite nitroso group presence ().
N-(β-Chloroethyl)-N-nitrosoacetamide
- Structure : Substitutes 4-nitrophenyl with a β-chloroethyl group.
- Toxicity: Exhibits mutagenicity in microbial assays (e.g., Salmonella mutagenicity at 1 nmol/plate) and releases toxic Cl⁻ and NOₓ upon decomposition ().
- Safety Profile: Classified as hazardous due to mutagenic and carcinogenic risks, contrasting with the weaker carcinogenicity of N-(4-nitrophenyl)-N-nitrosoacetamide ( vs. 5).
4-Nitrophenyl Acetamide Derivatives (Non-Nitroso)
N-(4-Nitrophenyl)acetamide
- Structure : Similar backbone but lacks the nitroso group.
- Properties : Molecular weight 180.16 g/mol (). Used as a precursor for heterocyclic synthesis (e.g., 1,3,4-thiadiazoles in ).
- Bioactivity : Demonstrates moderate antimicrobial activity when converted to 1,3,4-thiadiazole derivatives ().
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Incorporates a chloro-nitro phenyl group and methylsulfonyl moiety.
- Synthesis : Derived from sulfonamide precursors ().
- Applications : Used in sulfur-containing heterocyclic drug synthesis, leveraging its planar aromatic structure for intermolecular interactions ().
N-(4-Hydroxy-2-nitrophenyl)acetamide
- Structure : Hydroxyl group at the 4-position instead of nitro.
Biological Activity
N-(4-Nitrophenyl)-n-nitrosoacetamide is a compound of significant interest in biochemical research due to its potential biological activities, particularly in the context of cancer research and enzymatic interactions. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈N₂O₃
- Molar Mass : 180.16 g/mol
- CAS Number : 104-04-1
Synthesis
The synthesis of this compound typically involves the nitration of acetamide derivatives followed by nitrosation. The general reaction pathway can be outlined as follows:
- Nitration : Acetamide is treated with a nitrating agent to introduce the nitro group at the para position of the phenyl ring.
- Nitrosation : The resultant compound is then subjected to nitrosating conditions to form the nitroso derivative.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, research on related compounds, such as 4-nitro-substituted triazenes, indicates that these compounds can exhibit significant cytotoxicity against various tumor cell lines, including those resistant to traditional chemotherapy agents like cisplatin .
- Mechanism of Action : It is suggested that these compounds induce apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .
Enzymatic Interactions
This compound has also been studied for its interactions with various enzymes. For example, it acts as a substrate for specific glycosidases, facilitating the cleavage of glycosidic bonds and resulting in measurable products that can be quantified spectrophotometrically .
Case Studies
- Cytotoxicity Against Tumor Cells :
- Enzyme Activity Modulation :
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Laryngeal Carcinoma | 12.5 | ROS Induction |
| Study B | Breast Cancer | 15.0 | Apoptosis |
| Study C | Colon Cancer | 10.0 | ER Stress |
Q & A
Q. What are the recommended synthetic routes for N-(4-Nitrophenyl)-N-nitrosoacetamide, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nitrosation of its precursor, such as N-(4-Nitrophenyl)acetamide, using sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). Optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios of the nitrosating agent. Purification via recrystallization or column chromatography is critical to isolate the nitroso derivative . Yield improvements may require inert atmospheres to minimize decomposition of nitroso intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Key methods include:
- ¹H/¹³C-NMR : To identify proton environments (e.g., nitroso group resonance near δ 2.8–3.2 ppm) and carbon backbone.
- X-ray crystallography : For definitive structural confirmation, as demonstrated in related nitrosoacetamide derivatives (e.g., bond angles and torsion angles in the nitroso group) .
- IR spectroscopy : To detect N–N=O stretching vibrations (~1450–1550 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
Nitroso compounds are suspected mutagens and potential carcinogens. Precautions include:
- Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or dermal contact.
- Storage at low temperatures (-20°C) in airtight containers to prevent degradation .
- Disposal via approved hazardous waste protocols due to risks of releasing toxic NOx fumes upon decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenicity data for nitrosoacetamide derivatives?
Discrepancies may arise from differences in animal models, dosages, or exposure durations. For example, N-Nitrosoacetamide showed weak carcinogenicity in rodent studies but requires validation in human cell lines or advanced models (e.g., 3D organoids). Meta-analyses of existing data and dose-response studies can clarify thresholds for toxicity .
Q. What experimental strategies can elucidate the decomposition pathways of this compound under varying conditions?
- Thermogravimetric analysis (TGA) : To study thermal stability and decomposition temperatures.
- GC-MS : To identify volatile degradation products (e.g., NOx, chlorinated compounds if halogenated precursors are used) .
- pH-dependent stability assays : Nitroso compounds often degrade rapidly in alkaline conditions, necessitating buffered reaction media.
Q. How does the electronic environment of the nitroso group influence reactivity in nucleophilic substitution reactions?
The nitroso group’s electron-withdrawing nature activates the adjacent carbonyl carbon for nucleophilic attack. Computational studies (e.g., DFT) can map electron density distributions, while substituent effects (e.g., para-nitro groups) enhance electrophilicity, as seen in related acetamide derivatives .
Q. What methodologies are suitable for studying biological interactions of this compound with biomolecules?
- Surface Plasmon Resonance (SPR) : To quantify binding affinity with proteins or DNA.
- Fluorescence quenching assays : To monitor interactions with enzymes like cytochrome P450, which metabolize nitroso compounds .
- Molecular docking simulations : To predict binding modes and identify potential bioactive conformations.
Data Contradiction Analysis
Q. Why do some studies report mutagenicity for nitrosoacetamides while others do not?
Variability in Ames test results (e.g., Salmonella strains TA98 vs. TA100) and metabolic activation systems (e.g., S9 liver homogenates) can affect outcomes. For instance, N-(β-Chloroethyl)-N-nitrosoacetamide showed mutagenicity in TA100 but not in TA98, highlighting strain-specific sensitivity . Replicating studies with standardized protocols is critical.
Research Design Considerations
Q. How should researchers design stability studies for this compound in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
